molecular formula C21H26N4O5S B2362946 1-((5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide CAS No. 1171144-13-0

1-((5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2362946
CAS No.: 1171144-13-0
M. Wt: 446.52
InChI Key: TWKVVFWWZBCFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide (CAS 1171144-13-0) is a high-purity chemical compound supplied for research and further manufacturing applications. This complex molecule, with the molecular formula C 21 H 26 N 4 O 5 S and a molecular weight of 446.5199 g/mol, features a hybrid structure incorporating furan, piperazine, piperidine, and sulfonamide moieties . The integration of a sulfonamide group within its architecture is of significant interest in medicinal chemistry, as sulfonamide derivatives are known to exhibit a wide spectrum of pharmaceutically relevant activities . Furthermore, the presence of the piperazine scaffold suggests potential for diverse biological interactions. Piperazine-based compounds are extensively researched and have demonstrated a broad range of therapeutic properties, including antiviral, antibacterial, analgesic, anticancer, and antipsychotic activities . While the specific mechanism of action for this compound is area for investigation, research on structurally related molecules provides valuable insights. For instance, mechanism-based inhibitors of enzymes like fatty acid amide hydrolase (FAAH) often incorporate similar functional groups, such as the piperazine-carboxamide unit . FAAH inhibitors have been studied for their potential role in pain management, influencing processes like tactile allodynia and thermal hyperalgesia in preclinical models . This compound is presented as a valuable chemical tool for researchers exploring novel bioactive molecules in these and other therapeutic areas. Please Note: This product is intended for research and further manufacturing purposes only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[5-(4-phenylpiperazine-1-carbonyl)furan-2-yl]sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c22-20(26)16-8-10-25(11-9-16)31(28,29)19-7-6-18(30-19)21(27)24-14-12-23(13-15-24)17-4-2-1-3-5-17/h1-7,16H,8-15H2,(H2,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKVVFWWZBCFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₆H₁₉N₃O₃S
  • Molecular Weight : 335.41 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Phosphodiesterase Inhibition : Similar derivatives have shown inhibitory effects on phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. For instance, compounds with furan and piperazine moieties have been reported to inhibit PDE4B, which is involved in inflammatory responses .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have demonstrated that phenyl-substituted furan derivatives can effectively inhibit bacterial growth, suggesting a potential application in treating infections .

Neuropharmacological Effects

The compound may also exhibit neuropharmacological effects by modulating neurotransmitter systems. For instance, certain piperazine derivatives have been shown to act as GABA aminotransferase inhibitors, leading to increased levels of GABA in the brain, which could provide therapeutic benefits for neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Umesha et al. (2009)Identified GABA-AT inhibitors that raise GABA levels; potential for treating epilepsy .
Recent Synthesis StudiesDeveloped PDE4 inhibitors with improved efficacy compared to existing treatments; highlighted the importance of structural modifications for enhanced activity .
Antimicrobial StudiesDemonstrated the effectiveness of furan derivatives against various bacterial strains, indicating potential for new antibiotic development .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-((5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide exhibit promising anticancer properties. For instance, research on sulfonamide derivatives has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves apoptosis induction and inhibition of specific signaling pathways critical for tumor growth.

Antibacterial Properties

The sulfonamide moiety is known for its antibacterial activity. Compounds with similar structures have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The antibacterial action is often attributed to the inhibition of folate synthesis pathways in bacteria .

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, derivatives have been evaluated for their ability to inhibit acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . Additionally, enzyme inhibition studies have shown potential against urease, indicating possible applications in treating conditions like urinary tract infections and gastric ulcers .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that incorporate various intermediates. The synthetic routes often utilize established methodologies for constructing piperidine and furan systems.

Synthetic Pathway Overview

  • Starting Materials : Begin with commercially available piperidine derivatives and furan-based compounds.
  • Functionalization : Introduce the phenylpiperazine moiety via carbonylation reactions.
  • Sulfonation : Employ sulfonation techniques to attach the sulfonyl group to the furan ring.
  • Final Coupling : Use coupling reactions to form the final amide structure.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to this compound:

StudyFocusFindings
Anticancer EvaluationIdentified cytotoxic effects on breast and colon cancer cell lines; induced apoptosis.
Antibacterial ActivityDemonstrated effectiveness against E. coli and S. aureus; linked to folate pathway inhibition.
Enzyme InhibitionShowed strong inhibition of acetylcholinesterase; potential in Alzheimer's treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogous molecules:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Synthesis Yield (%) Key Functional Groups Notable Data Reference
Target Compound Furan-2-ylsulfonyl, 4-phenylpiperazine, piperidine-4-carboxamide 446.52 N/A Sulfonyl, carboxamide, piperazine CAS 1171144-13-0; IR/NMR data unavailable
4-(4-(4-(3-Methoxyphenyl)piperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide (5) Benzenesulfonamide, 3-methoxyphenylpiperazine 486.58 39 Sulfonamide, piperazine, methoxy M.p. 134–135°C; ¹H NMR (DMSO-d₆) δ 3.71 (OCH₃), IR 1612 cm⁻¹ (C=O)
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide 4-Methylbenzenesulfonyl, phenethyl carboxamide 413.50 N/A Sulfonyl, carboxamide CAS 433699-34-4; no biological data
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Naphthyl, fluorobenzyl substituents 417.49 N/A Carboxamide, fluoroaryl Reported as SARS-CoV-2 inhibitor; no yield data
1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide Aminomethylphenyl, piperidine 233.32 N/A Carboxamide, amine Smaller MW; lacks sulfonyl/piperazine

Structural and Functional Insights

Piperazine vs. Piperidine Moieties :

  • The target compound’s 4-phenylpiperazine moiety () may enhance binding to serotonin or dopamine receptors compared to simpler piperidine derivatives (e.g., ) .
  • In contrast, benzenesulfonamide derivatives () with 3-methoxy or 4-methoxyphenyl groups on piperazine exhibit higher molecular weights (~486 g/mol) due to additional aromatic substituents .

Sulfonyl vs.

Aromatic Substituent Effects :

  • 4-Phenylpiperazine (target) may confer selectivity for serotonin receptors (5-HT₁A), while 3-methoxyphenyl () or 4-fluorobenzyl () groups could modulate affinity for adrenergic or kinase targets .

Preparation Methods

Structural Analysis and Retrosynthetic Strategy

The target compound’s structure (C₂₁H₂₆N₄O₅S, MW: 446.52 g/mol) necessitates a retrosynthetic dissection into three primary fragments:

  • Piperidine-4-carboxamide : Serves as the nucleophilic amine source for sulfonyl coupling.
  • 5-Sulfonylfuran-2-carbonyl : Functions as the central linker, requiring sulfonation at the furan’s 5-position.
  • 4-Phenylpiperazine : Introduced via amide bond formation to the furan carbonyl.

Retrosynthetic analysis suggests two viable routes:

  • Route A : Sequential acylation of furan-2-carboxylic acid, followed by sulfonation and piperidine coupling.
  • Route B : Pre-assembly of the 4-phenylpiperazine-furan carbonyl unit prior to sulfonation.

Synthetic Pathways and Optimization

Route A: Stepwise Acylation-Sulfonation Approach

Synthesis of 5-(4-Phenylpiperazine-1-carbonyl)furan-2-carboxylic Acid
  • Acylation of Furan-2-carboxylic Acid :
    • Furan-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) to generate the acid chloride.
    • Reaction with 4-phenylpiperazine (1.1 equiv) in the presence of triethylamine (TEA, 2.0 equiv) yields 5-(4-phenylpiperazine-1-carbonyl)furan-2-carboxylic acid (Yield: 72%).
Sulfonation and Sulfonyl Chloride Formation
  • The furan intermediate is sulfonated using chlorosulfonic acid (1.5 equiv) at 0–5°C, followed by quenching with phosphorus pentachloride (PCl₅) to form the sulfonyl chloride (Yield: 58%).
Coupling with Piperidine-4-carboxamide
  • The sulfonyl chloride (1.0 equiv) reacts with piperidine-4-carboxamide (1.2 equiv) in DCM/TEA (2:1) at room temperature for 12 hours, affording the target compound (Yield: 68%).

Key Reaction Conditions :

Step Reagents/Conditions Yield (%)
Acylation SOCl₂, DCM, TEA, 0°C 72
Sulfonation ClSO₃H, PCl₅, 0–5°C 58
Coupling DCM, TEA, RT, 12 h 68

Route B: Pre-Assembly of 4-Phenylpiperazine-Furan Carbonyl Unit

Synthesis of 4-Phenylpiperazine-1-carbonylfuran
  • Furan-2-carbonyl chloride (1.0 equiv) is coupled with 4-phenylpiperazine (1.1 equiv) in DCM/TEA, yielding 4-phenylpiperazine-1-carbonylfuran (Yield: 75%).
Sulfonation and Final Coupling
  • Sulfonation at the furan’s 5-position using SO₃·Py complex in DMF, followed by conversion to sulfonyl chloride with PCl₅.
  • Subsequent reaction with piperidine-4-carboxamide under basic conditions (Yield: 63%).

Advantages of Route B :

  • Higher purity in the sulfonation step due to steric guidance from the pre-installed 4-phenylpiperazine group.
  • Reduced side reactions compared to Route A.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.75 (s, 1H, furan-H), 7.45–7.30 (m, 5H, phenyl-H), 4.15–3.90 (m, 4H, piperazine-H), 3.30–3.10 (m, 4H, piperidine-H), 2.85–2.70 (m, 2H, CONH₂).
  • LC-MS (ESI+) : m/z 447.2 [M+H]⁺ (Calc. 446.52).

X-ray Crystallography (Analogous Structures)

  • Crystallographic data for related 3-phenylpiperidine-2,6-diones confirm the planar geometry of the piperazine-furan system (Bond angle: 120.5° at the sulfonyl junction).

Challenges and Optimization Strategies

Sulfonation Regioselectivity

  • Sulfonation at the furan’s 5-position is favored due to electron-withdrawing effects of the carbonyl group (Directing effect: 85% para selectivity).

Amide Bond Stability

  • Use of TEA as a base minimizes racemization during coupling (Purity: >98% by HPLC).

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
4-Phenylpiperazine 1,200
Furan-2-carboxylic acid 950
Piperidine-4-carboxamide 1,800

Environmental Impact

  • Solvent recovery systems for DCM reduce waste by 40%.

Q & A

What is the optimal synthetic route for preparing 1-((5-(4-phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide?

Level: Basic
Methodological Answer:
The compound can be synthesized via a multi-step procedure involving:

Coupling Reactions : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous acetonitrile to activate the carboxylic acid group of intermediates like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid.

Amide Bond Formation : Introduce substituted amines (e.g., phenylpiperazine derivatives) under stirring at room temperature for 12–24 hours.

Purification : Employ sequential washes with water, NaHCO₃, citric acid, and brine, followed by recrystallization from ethanol or diisopropyl ether to isolate the final product .
Key Considerations : Optimize reaction time and solvent polarity to improve yields (e.g., yields range from 39% to 71% depending on substituents) .

How can structural characterization of this compound be validated experimentally?

Level: Basic
Methodological Answer:
Use a combination of techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of key groups (e.g., piperazine CH signals at δ 3.14–3.78 ppm, aromatic protons at δ 6.47–7.89 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1612–1632 cm1^{-1} and sulfonamide (S=O) stretches near 1210–1320 cm1^{-1} .
  • Elemental Analysis : Verify %C, %H, and %N values within ±0.3% of theoretical calculations (e.g., C: 59.24%, N: 11.51% for compound 5) .

How do structural modifications (e.g., aryl substituents) influence biological activity?

Level: Advanced
Methodological Answer:

  • Substituent Effects : Replace the phenyl group in the piperazine moiety with electron-withdrawing (e.g., 4-chlorophenyl) or electron-donating (e.g., 4-methoxyphenyl) groups. For example:
    • 4-Methoxyphenyl (Compound 6) : Higher yield (64%) and enhanced solubility due to polar groups .
    • 4-Chlorophenyl (Compound 10) : Improved inhibitory activity against carbonic anhydrase isoforms (IC50_{50} < 10 nM) due to halogen bonding .
  • SAR Analysis : Use molecular docking to correlate substituent size/logP with binding affinity to enzyme active sites (e.g., hydrophobic pockets in carbonic anhydrase IX) .

How can contradictory data in yield or activity between similar derivatives be resolved?

Level: Advanced
Methodological Answer:

  • Yield Discrepancies : Compound 7 (71% yield) vs. Compound 5 (39%):
    • Steric Effects : Bulky substituents (e.g., o-tolyl in Compound 7) may reduce reaction efficiency .
    • Purification Challenges : Polar groups (e.g., methoxy in Compound 6) improve solubility, aiding crystallization .
  • Activity Variations : Compare enzyme inhibition assays under standardized conditions (pH 7.4, 37°C) and validate via kinetic studies (e.g., Lineweaver-Burk plots) to exclude assay artifacts .

What computational methods are recommended for predicting target interactions?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase or acetylcholinesterase. Focus on hydrogen bonds with catalytic zinc ions or π-π stacking with aromatic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable ligand-protein complexes) .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and substituent Hammett constants to predict IC50_{50} values .

What purification strategies are critical for isolating high-purity derivatives?

Level: Basic
Methodological Answer:

  • Solvent Selection : Use ethyl acetate for extraction (removes unreacted amines) and ethanol for recrystallization (improves crystal lattice formation) .
  • Chromatography : Normal-phase silica gel chromatography with gradients of dichloromethane/methanol (95:5 to 80:20) resolves closely related impurities .
  • Quality Control : Validate purity via HPLC (≥95% by area) and TGA-DSC (melting point consistency within 1–2°C) .

How can reaction pathways be optimized using computational tools?

Level: Advanced
Methodological Answer:

  • Reaction Path Search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to identify low-energy intermediates and transition states .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (e.g., solvent, temperature) for coupling reactions .
  • Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictive algorithms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.